N-(2-((6-((4-methylpyridin-2-yl)amino)pyridazin-3-yl)amino)ethyl)-4-(pyrimidin-2-yloxy)benzamide
CAS No.: 1334374-01-4
Cat. No.: VC6842645
Molecular Formula: C23H22N8O2
Molecular Weight: 442.483
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1334374-01-4 |
|---|---|
| Molecular Formula | C23H22N8O2 |
| Molecular Weight | 442.483 |
| IUPAC Name | N-[2-[[6-[(4-methylpyridin-2-yl)amino]pyridazin-3-yl]amino]ethyl]-4-pyrimidin-2-yloxybenzamide |
| Standard InChI | InChI=1S/C23H22N8O2/c1-16-9-12-24-21(15-16)29-20-8-7-19(30-31-20)25-13-14-26-22(32)17-3-5-18(6-4-17)33-23-27-10-2-11-28-23/h2-12,15H,13-14H2,1H3,(H,25,30)(H,26,32)(H,24,29,31) |
| Standard InChI Key | QKNFUDLQMWKVAK-UHFFFAOYSA-N |
| SMILES | CC1=CC(=NC=C1)NC2=NN=C(C=C2)NCCNC(=O)C3=CC=C(C=C3)OC4=NC=CC=N4 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a central benzamide scaffold substituted at the 4-position with a pyrimidin-2-yloxy group. The amide nitrogen is further functionalized with an ethylamino chain linked to a pyridazin-3-yl moiety, which is substituted at the 6-position with a 4-methylpyridin-2-ylamino group. The molecular formula is , with a molecular weight of 492.52 g/mol .
Key structural elements include:
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Benzamide core: Provides a planar aromatic system for hydrophobic interactions.
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Pyrimidin-2-yloxy group: Introduces hydrogen-bonding capabilities via the pyrimidine nitrogen atoms.
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Pyridazine-ethylamino linker: Enhances solubility and facilitates interactions with polar residues in target proteins .
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4-Methylpyridin-2-ylamino substituent: The methyl group may improve metabolic stability, while the pyridine nitrogen participates in coordination chemistry .
| Property | Value/Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | 492.52 g/mol |
| Predicted LogP | 2.5–3.2 |
| Hydrogen Bond Donors | 4 |
| Hydrogen Bond Acceptors | 8 |
Synthesis and Structural Elucidation
Retrosynthetic Analysis
The compound can be synthesized through a modular approach:
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Formation of 4-(pyrimidin-2-yloxy)benzoic acid: Achieved via nucleophilic aromatic substitution between 4-hydroxybenzoic acid and 2-chloropyrimidine.
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Preparation of the pyridazine-ethylamine intermediate:
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Amide bond formation: Reaction of 4-(pyrimidin-2-yloxy)benzoic acid with the pyridazine-ethylamine intermediate using HATU or EDCI coupling reagents.
Key Synthetic Challenges
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Regioselectivity: Ensuring correct substitution patterns on the pyridazine and pyrimidine rings requires careful control of reaction conditions .
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Steric hindrance: Bulky substituents may impede amide bond formation, necessitating high-temperature or microwave-assisted synthesis .
Biological Activity and Mechanism
Hypothetical Targets
Based on structural analogs, potential biological targets include:
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Kinase inhibition: The pyrimidine and pyridazine motifs are common in ATP-competitive kinase inhibitors (e.g., EGFR, VEGFR) .
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Nitric oxide synthase (NOS) modulation: The 4-methylpyridin-2-ylamino group resembles known iNOS inhibitors like 2-amino-4-methylpyridine .
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Antimicrobial activity: Polyheterocyclic benzamides often disrupt bacterial DNA gyrase or topoisomerase IV.
Comparative Pharmacological Data
| Compound Class | IC50 (Target) | Reference |
|---|---|---|
| Pyridazinone derivatives | 12 nM (EGFR) | |
| 4-Methylpyridin-2-amines | 0.8 μM (iNOS) | |
| Pyrimidinyloxy benzamides | 45 nM (VEGFR-2) |
These data suggest that the title compound may exhibit low-nanomolar potency against kinase targets, with additional anti-inflammatory effects via iNOS inhibition.
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